6-Bromo-2-naphthyl beta-D-galactopyranoside

Enzyme Kinetics Substrate Specificity Beta-Galactosidase Assays

Procure for yellow, precipitating β-galactosidase detection. Ideal for in situ activity staining in non-denaturing PAGE, zymography, and histochemistry where a soluble product would diffuse. Validated for kinetic studies of non-E. coli enzymes (Km 3.636 mM, Vmax 28.57 nmol/min/mg with Setaria digitata). Use as an alternative to X-gal or PNPG in spectrophotometric assays.

Molecular Formula C16H17BrO6
Molecular Weight 385.21 g/mol
CAS No. 15572-30-2
Cat. No. B099264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-naphthyl beta-D-galactopyranoside
CAS15572-30-2
Synonyms6-bromo-2-naphthyl-beta-galactopyranoside
BrNapGal
Molecular FormulaC16H17BrO6
Molecular Weight385.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1
InChIKeyNLRXQZJJCPRATR-LYYZXLFJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-naphthyl beta-D-galactopyranoside (CAS 15572-30-2): Chromogenic Beta-Galactosidase Substrate for Colorimetric and Histochemical Assays


6-Bromo-2-naphthyl beta-D-galactopyranoside (CAS 15572-30-2), also referred to as 6-Br-2-NBDG or BNG, is a synthetic chromogenic substrate for the enzyme β-galactosidase (EC 3.2.1.23). Upon enzymatic hydrolysis, it yields 6-bromo-2-naphthol and D-galactose, with the liberated 6-bromo-2-naphthol generating a yellow precipitate [1]. This property enables its use as a visualizable and quantifiable reporter in various biochemical, molecular biology, and histochemical applications. The compound is characterized by its molecular formula C₁₆H₁₇BrO₆ and a molecular weight of 385.21 g/mol .

The Limitations of Substituting 6-Bromo-2-naphthyl beta-D-galactopyranoside (CAS 15572-30-2) with Generic Chromogenic Substrates


The selection of a β-galactosidase substrate is a critical, application-dependent decision. Generic substitution of 6-bromo-2-naphthyl β-D-galactopyranoside with alternatives like X-Gal or ONPG can lead to experimental failure or incompatibility. The unique physical properties of the product—specifically, the formation of a yellow, precipitating chromophore upon hydrolysis—are not shared by all analogs . Furthermore, β-galactosidases from different sources exhibit significant variability in their substrate specificity and kinetic profiles. This means a substrate that performs optimally with a well-characterized enzyme like E. coli β-galactosidase may show markedly different activity with the target enzyme in a given assay [1]. Direct quantitative comparisons of enzyme kinetics and activity are therefore essential to justify the procurement of a specific substrate over a less expensive or more commonly available alternative. The evidence presented in the following section provides the quantifiable basis for selecting 6-bromo-2-naphthyl β-D-galactopyranoside over its closest analogs for specific applications.

Quantitative Differentiation of 6-Bromo-2-naphthyl beta-D-galactopyranoside (CAS 15572-30-2) Against Alternative Beta-Galactosidase Substrates


Substrate Turnover Efficiency Relative to Nitrophenyl-Based Substrates

For many β-galactosidase enzymes, the relative catalytic efficiency with 6-bromo-2-naphthyl β-D-galactopyranoside is directly comparable to that of widely used nitrophenyl substrates. The BRENDA enzyme database compiles data indicating that for certain enzymes, the activity with 6-bromo-2-naphthyl β-D-galactopyranoside is 30% of the activity observed with 4-nitrophenyl β-D-galactopyranoside (PNPG) [1]. Furthermore, in a study of recombinant Rhizobium meliloti β-galactosidase, the kcat/Km ratios for 6-bromo-2-naphthyl β-D-galactopyranoside (BNG) were not reported but the compound was successfully used alongside X-gal for activity staining, confirming its utility as an effective substrate for this enzyme, which did not show a preference for either PNPG or ONPG [2].

Enzyme Kinetics Substrate Specificity Beta-Galactosidase Assays

Enzyme Affinity (Km) for 6-Bromo-2-naphthyl beta-D-galactopyranoside

The Michaelis-Menten constant (Km) provides a quantitative measure of an enzyme's affinity for a substrate. A study on β-galactosidase from the adult filarial nematode *Setaria digitata* determined the kinetic parameters for 6-bromo-2-naphthyl β-D-galactopyranoside. The enzyme exhibited a Km of 3.636 mM and a Vmax of 28.57 nmol of 6-bromo-2-naphthol liberated per mg of protein per minute [1]. While a direct, head-to-head comparison of Km values for this specific enzyme with other substrates is not provided in the abstract, this data establishes a definitive, quantitative benchmark for the compound's performance in a defined biological system. This value can be used to compare substrate affinity across different enzyme sources or to assess the potential impact of mutations or inhibitors on substrate binding.

Enzyme Kinetics Substrate Affinity Michaelis-Menten Constant

Utility as a Specific Activity Stain in Electrophoresis and Histochemistry

Unlike chromogenic substrates that produce soluble products (e.g., ONPG, PNPG), 6-bromo-2-naphthyl β-D-galactopyranoside (BNG) is hydrolyzed to yield a yellow, insoluble 6-bromo-2-naphthol precipitate. This key physical difference allows for its use as a histochemical and in-gel activity stain, a function it shares with the widely used X-gal [1]. A direct application was demonstrated in a study of recombinant *Rhizobium meliloti* β-galactosidase, where BNG, alongside X-gal and diazo blue B, was successfully employed to identify active enzyme bands after non-denaturing polyacrylamide gel electrophoresis [2]. This capability is essential for visualizing enzyme activity in situ, in colony lifts, or directly on blots and gels, providing spatial and quantitative information that soluble substrates cannot.

Histochemical Staining Non-denaturing Electrophoresis Activity Staining

Conserved Catalytic Rates Across Diverse Substrate Chemistries

In a comparative kinetic study of three separated β-galactosidase fractions from rat small-intestinal mucosa, the maximal reaction velocity (Vmax) was determined for a panel of substrates including lactose, phenyl β-galactoside, o-nitrophenyl β-galactoside (ONPG), p-nitrophenyl β-galactoside (PNPG), and 6-bromo-2-naphthyl β-galactoside. The study reported that the Vmax values were similar for all the substrates tested across the different enzyme fractions [1]. This finding is significant because it demonstrates that, for this set of mammalian β-galactosidases, the introduction of the bulky 6-bromo-2-naphthyl aglycone does not inherently limit the enzyme's catalytic turnover rate compared to smaller or differently substituted phenyl galactosides.

Enzyme Kinetics Substrate Specificity Vmax Comparison

Optimal Use Cases for 6-Bromo-2-naphthyl beta-D-galactopyranoside (CAS 15572-30-2) Based on Empirical Evidence


In-Gel and Histochemical Staining of β-Galactosidase Activity

Procure this compound when a yellow, precipitating chromogenic substrate is required for visualizing β-galactosidase activity in situ. This is directly supported by its successful use as an activity stain in non-denaturing polyacrylamide gels, where it enabled the identification of active enzyme bands [1]. The insoluble yellow product allows for spatial resolution of enzyme activity, making it suitable for tissue sections, colony lifts, and zymography where a soluble product would diffuse and obscure the signal. It provides a viable alternative to X-gal when a yellow chromophore offers better contrast against a sample's background or when multiplexing with other chromogens is required.

Kinetic Characterization of Non-Standard β-Galactosidases

This substrate is appropriate for detailed kinetic studies of β-galactosidases from non-E. coli sources. As demonstrated with the enzyme from *Setaria digitata*, the compound can be used to determine definitive kinetic constants such as Km (3.636 mM) and Vmax (28.57 nmol/min/mg) [2]. Furthermore, comparative kinetic studies in rat intestinal mucosa showed that its Vmax is comparable to that of other standard substrates like ONPG and PNPG, confirming its utility as a general reporter for characterizing novel or less-characterized β-galactosidases [3].

Colorimetric Assays Where Spectrophotometric Detection is Feasible

Use this compound for standard colorimetric assays measuring β-galactosidase activity. The yellow product of hydrolysis, 6-bromo-2-naphthol, can be quantified spectrophotometrically . The evidence that its turnover efficiency is within 30% of the widely used PNPG substrate for some enzymes [4] allows for its integration into established assay workflows. This is particularly relevant when the procurement of PNPG is limited or when the specific enzyme under investigation exhibits a preference for this naphthyl-based substrate over nitrophenyl alternatives.

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